An In-depth Technical Guide to Disperse Red 354: Chemical Structure and Properties
An In-depth Technical Guide to Disperse Red 354: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 354, identified by the Colour Index name C.I. Disperse Red 354 and CAS number 1533-78-4, is a monoazo disperse dye.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.
Chemical Structure and Identification
Disperse Red 354 is characterized by a chemical structure featuring a substituted azobenzene core. Its systematic IUPAC name is 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate.[1]
Figure 1. Chemical Structure of Disperse Red 354. Source: PubChem[1]
Table 1: Chemical Identification of Disperse Red 354
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate | [1] |
| CAS Number | 1533-78-4 | [1] |
| C.I. Name | Disperse Red 354, 11338:1 | [2] |
| Molecular Formula | C₂₂H₂₄ClN₅O₇ | [1][2] |
| Molecular Weight | 505.91 g/mol | [1][2] |
| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl | [1] |
| InChI Key | ORDDDNUMJXPGOC-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Disperse Red 354 is a dark red powder.[2] As a disperse dye, it exhibits low solubility in water but is soluble in some organic solvents.[3] A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of Disperse Red 354
| Property | Value | Reference(s) |
| Physical State | Dark red powder | [2] |
| Melting Point | No experimental data found. | |
| Boiling Point | No experimental data found. | |
| Solubility | Water: Low/InsolubleEthanol: SolubleAcetone: Soluble | [3][4] |
| UV-Vis λmax | 462 nm (in aqueous solution) | [2] |
| XLogP3-AA | 3.2 | [1] |
Experimental Protocols
Synthesis of Disperse Red 354
The synthesis of Disperse Red 354 is a two-step process involving diazotization followed by an azo coupling reaction.[2][5]
Logical Workflow for the Synthesis of Disperse Red 354
Caption: Synthesis workflow for Disperse Red 354.
Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine
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Materials: 2-Chloro-4-nitrobenzenamine, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), ice.
-
Procedure:
-
Suspend 2-Chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature between 0-5 °C throughout the addition.
-
Continue stirring for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.
-
Step 2: Azo Coupling with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine
-
Materials: Diazonium salt solution from Step 1, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine, a suitable solvent (e.g., acetic acid or an alcohol/water mixture), sodium acetate (optional).
-
Procedure:
-
Dissolve 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine in the chosen solvent.
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.
-
The pH of the reaction mixture can be adjusted to a weakly acidic range (pH 4-5) by the addition of a buffer like sodium acetate to facilitate the coupling reaction.[2]
-
The coupling reaction is typically exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The precipitated Disperse Red 354 dye is then collected by filtration.
-
Purification
The crude Disperse Red 354 can be purified by recrystallization.
-
Protocol:
-
Dissolve the crude dye in a minimum amount of a suitable hot solvent, such as ethanol or acetone.[6]
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Analytical Characterization
Workflow for Analytical Characterization of Disperse Red 354
Caption: Analytical workflow for Disperse Red 354.
High-Performance Liquid Chromatography (HPLC)
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Objective: To assess the purity of Disperse Red 354 and quantify its presence.
-
Typical Conditions (based on general methods for disperse dyes): [3][7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a possible modifier like formic acid or ammonium acetate).
-
Detection: UV-Vis detector set at the λmax of Disperse Red 354 (462 nm).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a known concentration of the purified dye in a suitable solvent (e.g., acetonitrile or methanol).
-
UV-Visible Spectroscopy
-
Objective: To determine the maximum absorption wavelength (λmax) and confirm the chromophoric system.
-
Procedure:
-
Prepare a dilute solution of Disperse Red 354 in a suitable solvent (e.g., ethanol or acetone).
-
Record the absorption spectrum over a range of wavelengths (e.g., 300-700 nm) using a UV-Vis spectrophotometer.
-
The λmax for Disperse Red 354 in an aqueous solution has been reported as 462 nm.[2]
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elucidate the fragmentation pattern for structural confirmation.
-
Technique: Electrospray ionization (ESI) is a common technique for the analysis of disperse dyes.[8]
-
Expected Result: The positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 506.9.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural information by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Procedure:
-
Dissolve the purified Disperse Red 354 in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR signals: Aromatic protons in the substituted phenyl rings, protons of the ethyl acetate and acetamido groups.
-
Expected ¹³C NMR signals: Carbons of the aromatic rings, carbonyl carbons of the ester and amide groups, and aliphatic carbons of the ethyl groups.
-
Applications
Disperse Red 354 is primarily used for dyeing synthetic fibers, particularly polyester and its blends, via high-temperature and high-pressure dyeing methods.[2] It can also be used for dyeing triacetate and diacetate fibers and for direct printing on polyester fabrics.[2]
Safety and Handling
While specific GHS hazard criteria have not been met in a majority of reports, as with all chemical compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling Disperse Red 354. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of Disperse Red 354. The provided experimental protocols offer a foundation for the laboratory preparation and characterization of this important disperse dye. While some experimental data, such as a precise melting point, remain to be published, the information compiled here serves as a valuable resource for researchers and scientists working with this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
